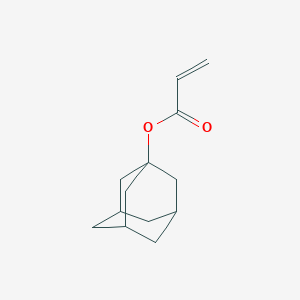
Adamantan-1-yl acrylate
Übersicht
Beschreibung
Adamantan-1-yl acrylate is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as 1-Acryloyloxyadamantane and Acrylic Acid Adamantan-1-yl Ester .
Synthesis Analysis
The synthesis of adamantane derivatives, including Adamantan-1-yl acrylate, involves various methods. One approach involves the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones . Another method involves the reaction of adamantyl acetic acid with enamides .Molecular Structure Analysis
The molecular structure of Adamantan-1-yl acrylate is characterized by the presence of an adamantane moiety, which is a polycyclic cage molecule with high symmetry . The exact structure can be represented by the SMILES notation:C=CC(=O)OC12CC3CC(C1)CC(C3)C2 . Chemical Reactions Analysis
Adamantan-1-yl acrylate, like other unsaturated adamantane derivatives, is highly reactive. This reactivity allows it to be used as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
Adamantan-1-yl acrylate has a molecular weight of 206.28 g/mol . It has a density of 1.1 g/cm³, a boiling point of 272.1°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Unsaturated Adamantane Derivatives
Adamantan-1-yl acrylate, as an unsaturated adamantane derivative, plays a crucial role in the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
Development of Novel Preparation Methods
The compound is also significant in the development of novel methods for the preparation of unsaturated adamantane derivatives . This includes the exploration of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives .
Polymerization Reactions
Adamantan-1-yl acrylate is involved in polymerization reactions, contributing to the creation of higher diamond-like bulky polymers such as diamondoids . These materials have potential for both scientific and practical purposes .
Production of Thermally Stable and High-Energy Fuels and Oils
The compound’s high reactivity and unique structure make it a valuable starting material for the synthesis of thermally stable and high-energy fuels and oils .
Creation of Bioactive Compounds and Pharmaceuticals
Adamantan-1-yl acrylate can be used in the synthesis of various bioactive compounds and pharmaceuticals . This expands the possibilities for drug discovery and the development of new medicinal chemistry .
Surface Recognition and Targeted Drug Delivery
In the field of targeted drug delivery and surface recognition, the adamantane moiety, to which Adamantan-1-yl acrylate belongs, is used as an anchor in the lipid bilayer of liposomes . This concept has promising applications and encourages the development of novel adamantane-based structures .
Synthesis of Vinyl-Disubstituted Adamantanes
Adamantan-1-yl acrylate can be employed in the synthesis of vinyl-disubstituted adamantanes . These are usable as nanowires to link semiconductor contact surfaces .
Production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
The compound can be used in the production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide . This is achieved by a reaction of adamantanecarboxylic acid with enamides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-adamantyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRWKJDGHSJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464368 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl acrylate | |
CAS RN |
121601-93-2 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

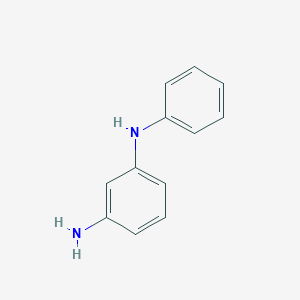


![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)

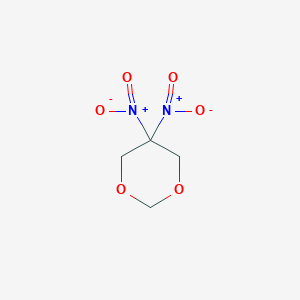
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)
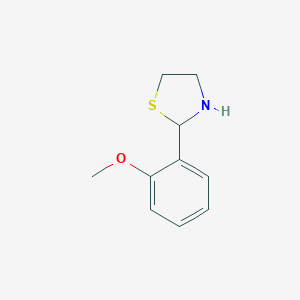
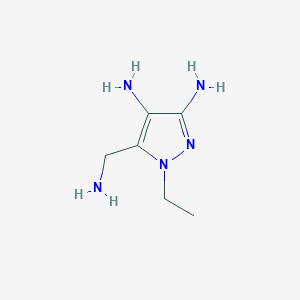
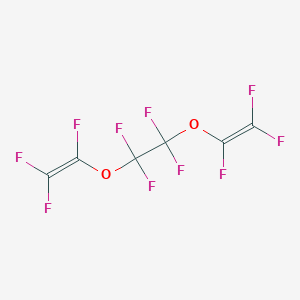
![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)